Praseodymium sulfide

説明

Praseodymium sulfide, particularly Praseodymium(III) sulfide (Pr2S3), is a binary compound that exhibits semiconductor properties. The synthesis of Pr2S3 involves the direct reaction of praseodymium and sulfur in their elemental forms under heat treatment, which effectively leads to the formation of the binary sulfide compound. This process is characterized by relatively low temperatures and a reaction time of approximately one week, achieving a purity of about 92% (Ortega, Jurado, & Sanabria, 2018).

Synthesis Analysis

Praseodymium sulfide's synthesis is conducted through a direct reaction method, employing elemental praseodymium and sulfur. The process is facilitated by heat treatment, typically at low temperatures, over a period of one week. This synthesis method is crucial for obtaining Pr2S3 with high purity levels, making it suitable for further characterization and application in semiconductor technologies.

Molecular Structure Analysis

The molecular structure of Praseodymium sulfide has been elucidated using various characterization techniques such as powder XRD, which confirmed the formation of the Pr2S3 compound. These studies have shown that thermal treatment plays a vital role in achieving the desired binary sulfide structure, indicative of its semiconductor capabilities.

Chemical Reactions and Properties

Praseodymium sulfide participates in selective and efficient oxidation reactions, catalyzed by praseodymium(III) complexes. These reactions are significant for the oxidation of sulfides and thiols to their corresponding sulfoxides and disulfides, showcasing the compound's utility in catalysis and its chemical reactivity (Molaei & Ghadermazi, 2020).

科学的研究の応用

Quantum Yield and Antimicrobial Activity : Praseodymium complexes, including those with sulfur donor thio ligands, have been studied for their enhanced quantum yield and antimicrobial activities (Ameen et al., 2018).

Semiconductor Properties : Pr2S3, synthesized through the reaction of praseodymium and sulfur, exhibits semiconductor properties. This compound has been characterized for its purity and structural features (Ortega et al., 2018).

Sulfite Sensor in Red Wine : Praseodymium hexacyanoferrate (PrHCF), prepared electrochemically, shows effective electrocatalytic activity towards sulfite oxidation, with potential applications in sulfite sensing in red wine (Devadas et al., 2015).

Optical Amplification : The optical properties of praseodymium-doped low-phonon-energy glasses, including those based on sulfide, are notable for potential applications as optical fiber amplifiers (Neto et al., 1995).

Photodetector Applications : Praseodymium doped cadmium sulfide (Pr:CdS) thin films have been explored for their enhanced opto-electrical properties, making them suitable for photodetector applications (Shkir et al., 2020).

Sorption of Metal Ions : The use of resin for sorption of praseodymium ions from nitrate medium suggests its potential for metal ion recovery and environmental applications (El-Dessouky et al., 2007).

Oxidation of Sulfides and Thiols : Praseodymium complexes have been used as catalysts for the oxidation of sulfur-containing compounds, showcasing their effectiveness in chemical reactions (Molaei & Ghadermazi, 2020).

Fiber Amplifiers : The temperature-sensitive rate equations of Praseodymium-doped fiber amplifiers, particularly for 1.3 μm wavelength applications, have been modeled, demonstrating their potential in telecommunications (Berkdemir & Ozsoy, 2007).

Photodegradation and Imaging : Praseodymium sulfide nanoparticles have shown potential in selective photodegradation of dyes and near-infrared deep-tissue imaging, highlighting their multifunctional capabilities (Wu et al., 2020).

Safety And Hazards

将来の方向性

Praseodymium sulfide has potential applications in the field of energy production, specifically in the electrochemical water splitting process . Additionally, new processing methods being developed could help ease shortages of essential metals like Praseodymium by making it easier to separate these rare metals from mining ores and recycled materials .

特性

IUPAC Name |

praseodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Pr.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGXCBXGJZHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

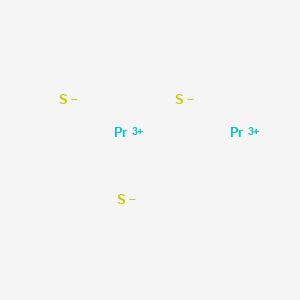

[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2S3 | |

| Record name | Praseodymium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923362 | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple-brown powder; [MSDSonline] | |

| Record name | Praseodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Praseodymium sulfide | |

CAS RN |

12038-13-0 | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium sulfide (Pr2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

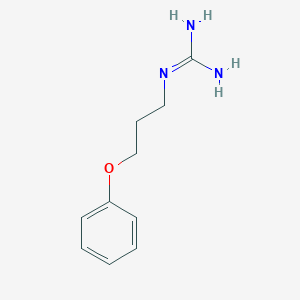

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)